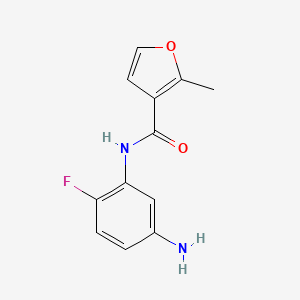![molecular formula C22H20BrNO2 B3306107 6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926215-01-2](/img/structure/B3306107.png)
6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid
Vue d'ensemble
Description
6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C22H20BrNO2 . It has a molecular weight of 410.30 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring substituted with a bromo group at the 6th position and a carboxylic acid group at the 4th position. Additionally, it has a 2-ethenyl group substituted with a 4-tert-butylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 410.30 and a molecular formula of C22H20BrNO2 . Other properties such as boiling point, melting point, and density were not available in the sources I found .Applications De Recherche Scientifique
Photophysical Properties and Acid-Base Reactions
One area of research involves the synthesis of compounds based on 2-styrylquinoline, which possess both photoacid and photobase properties, highlighting the potential of related quinoline derivatives in applications requiring specific photophysical characteristics. These compounds, including variations involving 6-hydroxynaphthalene-2-carboxylic acid, demonstrate varied acidities in both ground and excited states, suggesting their utility in photochemical applications and as sensors (Gavrishova et al., 2015).
Molecular Rearrangement and Chemical Synthesis
Research on 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones has revealed novel synthesis methods and molecular rearrangements leading to complex quinoline derivatives. These studies are crucial for the development of new synthetic pathways and the exploration of quinoline's chemical versatility (Klásek et al., 2003).
Diuretic Activity and Medicinal Chemistry
Quinoline derivatives have been examined for their diuretic activity, offering insights into the therapeutic potential of bromo-quinoline compounds. Such research underscores the importance of structural modification, including bromination, in enhancing biological activity and expanding the medicinal applications of quinoline compounds (Ukrainets et al., 2013).
Antimicrobial and Antimalarial Agents
The design and synthesis of new quinoline-based 1,2,3-triazoles have shown significant antimicrobial and antimalarial activities. This area of research highlights the potential of quinoline derivatives in combating infectious diseases and points to the diverse biological activities that these compounds can exhibit (Parthasaradhi et al., 2015).
Innovative Synthetic Methods
Studies have also focused on developing innovative synthetic methods for quinoline derivatives, including one-pot syntheses and reactions under specific conditions to yield structurally diverse compounds. These approaches not only provide new compounds for further study but also contribute to the advancement of synthetic chemistry methodologies (Wen-tao, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-2-[(E)-2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-22(2,3)15-7-4-14(5-8-15)6-10-17-13-19(21(25)26)18-12-16(23)9-11-20(18)24-17/h4-13H,1-3H3,(H,25,26)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWRTRPUYPGHPO-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
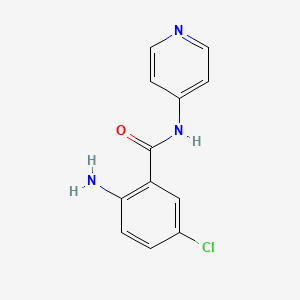
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)
![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)
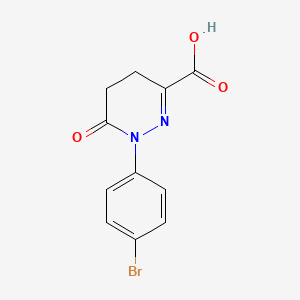
![N-[3-(aminomethyl)phenyl]benzamide](/img/structure/B3306077.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306079.png)
amine](/img/structure/B3306082.png)
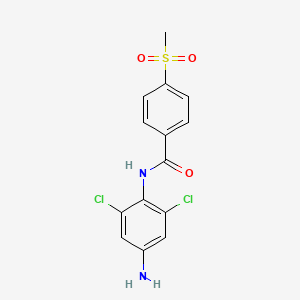
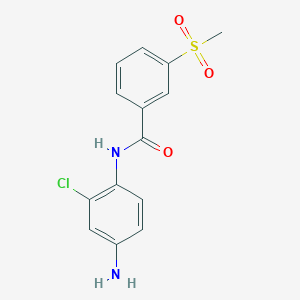
![4-[4-(Aminomethyl)benzoyl]piperazin-2-one](/img/structure/B3306098.png)
